Product packaging for 3-(tetrahydro-2H-pyran-4-yl)benzoic acid(Cat. No.:CAS No. 1000016-93-2)

3-(tetrahydro-2H-pyran-4-yl)benzoic acid

Cat. No.: B3416868
CAS No.: 1000016-93-2
M. Wt: 206.24 g/mol
InChI Key: RIOUZDXMFBINOG-UHFFFAOYSA-N
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Description

3-(Tetrahydro-2H-pyran-4-yl)benzoic acid is a chemical building block of significant interest in medicinal chemistry and organic synthesis. This compound features a benzoic acid moiety directly linked to a tetrahydropyran (THP) ring, a saturated oxygen-containing heterocycle . The molecular formula is C12H14O3 and it has a molecular weight of 206.24 g/mol . The tetrahydropyran group is a common structural motif and pharmacophore in drug discovery, known to influence the physicochemical properties and metabolic stability of candidate molecules. In research and development, this compound serves as a versatile synthetic intermediate. The carboxylic acid functional group allows for further derivatization into various amides, esters, and other important functional groups, while the tetrahydropyran ring can act as a conformationally restrained surrogate for other alkyl or ether chains . Compounds bearing a crucial carboxylic acid, similar to this one, are often investigated for their ability to engage targets like the anti-apoptotic protein MCL-1, potentially forming critical salt bridges with arginine residues in binding sites . Such properties make this compound a valuable scaffold in the design and optimization of potential therapeutic agents, particularly in oncology research for targets like MCL-1 and BCL-xL . The compound should be stored sealed in a dry environment at room temperature . This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B3416868 3-(tetrahydro-2H-pyran-4-yl)benzoic acid CAS No. 1000016-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(oxan-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)11-3-1-2-10(8-11)9-4-6-15-7-5-9/h1-3,8-9H,4-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOUZDXMFBINOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000016-93-2
Record name 3-(oxan-4-yl)benzoic acid
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Synthetic Methodologies for 3 Tetrahydro 2h Pyran 4 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Disconnections

The retrosynthetic analysis of 3-(tetrahydro-2H-pyran-4-yl)benzoic acid (1) identifies two primary strategic disconnections that form the basis for the most logical synthetic approaches. These disconnections simplify the target molecule into more readily available or synthetically accessible precursors.

The first key disconnection is at the C-C bond between the benzoic acid moiety and the tetrahydropyran (B127337) (THP) ring. This leads to two main types of synthons: an electrophilic phenyl component and a nucleophilic THP component, or vice versa. This strategy is the foundation for cross-coupling reactions.

A second disconnection involves the functional group interconversion (FGI) of the carboxylic acid group. This suggests that the benzoic acid can be derived from a precursor such as a bromo- or iodo-substituted benzene (B151609) ring through carbonylation, or from an organometallic species via carboxylation.

These disconnections give rise to the following key precursors:

For cross-coupling: A 3-halobenzoic acid derivative (e.g., methyl 3-bromobenzoate) and a tetrahydropyran-4-yl organometallic reagent (e.g., a boronic acid or a Grignard reagent).

For carbonylation/carboxylation: A halo-substituted phenyl-tetrahydropyran (e.g., 4-(3-bromophenyl)tetrahydro-2H-pyran).

Classical and Established Synthetic Routes to this compound

Several well-established methods in organic synthesis can be effectively applied to construct This compound .

Suzuki-Miyaura Cross-Coupling Approaches for Aryl-Tetrahydropyran Linkage

The Suzuki-Miyaura reaction is a powerful method for forming the C-C bond between the aromatic ring and the tetrahydropyran ring. mdpi.comnih.gov This approach typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound. mdpi.com One plausible route involves the coupling of methyl 3-bromobenzoate (2) with (tetrahydro-2H-pyran-4-yl)boronic acid (3). The resulting ester is then hydrolyzed to yield the final product.

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) , and a base like sodium carbonate or potassium phosphate. researchgate.net The choice of solvent and base can be critical for achieving high yields. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Reactant A Reactant B Catalyst Base Solvent Yield
Methyl 3-bromobenzoate (Tetrahydro-2H-pyran-4-yl)boronic acid Pd(PPh₃)₄ K₃PO₄ Dioxane/H₂O Good to Excellent
3-Iodobenzoic acid 2-(Tetrahydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pd(OAc)₂/SPhos K₂CO₃ Toluene/H₂O Good

Note: Yields are generalized based on typical Suzuki-Miyaura reactions for similar substrates.

Palladium-Catalyzed Carbonylation Strategies

Palladium-catalyzed carbonylation offers a direct route to the carboxylic acid moiety from an aryl halide precursor. rsc.orgresearchgate.netnih.gov This strategy would begin with the synthesis of 4-(3-bromophenyl)tetrahydro-2H-pyran (4). This intermediate can be prepared via methods such as the Grignard reaction between 1,3-dibromobenzene (B47543) and tetrahydropyran-4-one, followed by reduction.

The subsequent carbonylation of intermediate 4 with carbon monoxide (CO) gas, a palladium catalyst, and a suitable nucleophile (e.g., water for the acid, or an alcohol to form an ester) would yield the target compound. colab.ws This method avoids the use of often unstable organometallic reagents required in other routes. rsc.org

Table 2: Conditions for Palladium-Catalyzed Carbonylation

Substrate Catalyst Ligand CO Pressure Solvent Product
4-(3-Bromophenyl)tetrahydro-2H-pyran Pd(OAc)₂ dppf 1-10 atm DMF/H₂O This compound
4-(3-Iodophenyl)tetrahydro-2H-pyran PdCl₂(PPh₃)₂ PPh₃ 1 atm Methanol Methyl 3-(tetrahydro-2H-pyran-4-yl)benzoate

Note: Conditions are representative of palladium-catalyzed carbonylation reactions.

Grignard Reagent Mediated Synthesis and Carboxylation

The formation of a Grignard reagent followed by carboxylation is a classic and reliable method for synthesizing carboxylic acids. bartleby.comgmu.edu This pathway also starts with the precursor 4-(3-bromophenyl)tetrahydro-2H-pyran (4).

The Grignard reagent, (3-(tetrahydro-2H-pyran-4-yl)phenyl)magnesium bromide (5), is formed by reacting compound 4 with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). ucalgary.ca This highly reactive organometallic intermediate is then quenched with solid carbon dioxide (dry ice), which acts as the electrophile. odinity.comyoutube.com An acidic workup protonates the resulting carboxylate salt to afford This compound . odinity.com

Table 3: Grignard Reagent and Carboxylation Reaction Steps

Step Reagents Solvent Intermediate/Product
1. Grignard Formation 4-(3-Bromophenyl)tetrahydro-2H-pyran , Mg turnings Anhydrous THF (3-(tetrahydro-2H-pyran-4-yl)phenyl)magnesium bromide
2. Carboxylation Solid CO₂ (Dry Ice) Anhydrous THF Magnesium carboxylate salt
3. Workup Aqueous HCl or H₂SO₄ - This compound

Note: This method requires strictly anhydrous conditions to prevent quenching of the Grignard reagent.

Other Coupling and Functionalization Protocols

Other less common but viable strategies could also be employed. For instance, a Negishi coupling involving an organozinc reagent derived from the THP ring and a 3-halobenzoic acid ester could be utilized. Additionally, functionalization of a pre-formed 3-lithiobenzoate derivative with a suitable tetrahydropyran electrophile, such as 4-bromotetrahydropyran, represents another potential route, although regioselectivity and functional group tolerance could be challenging. The synthesis of various tetrahydropyran derivatives has been explored, providing building blocks for such reactions. google.comorganic-chemistry.org

Emerging and Sustainable Synthetic Pathways for this compound

Modern synthetic chemistry emphasizes the development of more sustainable and efficient reactions. For the synthesis of This compound , emerging strategies could include:

C-H Activation/Functionalization: A forward-thinking approach would involve the direct C-H functionalization of benzoic acid or a derivative with a tetrahydropyran precursor. This would eliminate the need for pre-functionalized starting materials (e.g., halides or organometallics), thus improving atom economy. While challenging, directed C-H activation at the meta-position of benzoic acid is an active area of research.

Flow Chemistry: The synthetic routes described, particularly the Grignard and carbonylation reactions, could be adapted to continuous flow systems. Flow chemistry often allows for safer handling of reactive intermediates, improved heat and mass transfer, and potentially higher yields and purity.

Biocatalysis: Enzymatic reactions could offer a highly selective and environmentally benign route. For example, a biocatalytic reduction could be used to form the tetrahydropyran ring from a dihydropyran precursor, or enzymes could be used for the selective hydrolysis of an ester intermediate under mild conditions.

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles is paramount in the modern synthesis of heterocyclic compounds like this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. While specific literature detailing a "green" synthesis route for this compound is not extensively published, the principles are widely applied to the synthesis of related tetrahydropyran and benzoic acid derivatives.

Key green chemistry strategies applicable to its synthesis include:

Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Green approaches prioritize the use of safer alternatives such as water, ethanol (B145695), or ionic liquids. ajgreenchem.com For instance, in the synthesis of related tetrahydrobenzo[b]pyran derivatives, protocols have been developed using aqueous media or recyclable ionic liquids like [EMIM][OH], which can function as both the solvent and catalyst. ajgreenchem.com Acetonitrile (B52724) has also been highlighted as a "greener" solvent alternative to dichloromethane (B109758) and benzene in oxidative coupling reactions for forming similar heterocyclic structures. scielo.br

Catalyst-Free and Efficient Catalysis: The development of catalyst-free reaction conditions represents a significant green advancement. Some syntheses of pyran derivatives have been achieved in aqueous ethanol without the need for a catalyst, simplifying purification. researchgate.net Where catalysts are necessary, the focus is on using non-toxic, recyclable, and highly efficient organocatalysts or heterogeneous catalysts that can be easily separated from the reaction mixture.

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is a prominent green technique that significantly reduces reaction times from hours to minutes, thereby lowering energy consumption. ajgreenchem.com The combination of microwave irradiation with ionic liquids has been shown to dramatically accelerate the formation of tetrahydropyran scaffolds, completing reactions in seconds that would otherwise take much longer. ajgreenchem.com

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, is a modern synthetic paradigm that offers substantial advantages over traditional batch processing, particularly in terms of safety, scalability, and efficiency. nih.gov In a flow process, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

While a dedicated flow synthesis for this compound is not prominently documented in public literature, the industrial production of such pharmaceutical intermediates often utilizes continuous reactors for improved yield and purity. The application of flow chemistry to its synthesis would offer several benefits:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given moment, minimizing the risks associated with storing and handling large quantities of potentially hazardous materials. uc.pt This is particularly relevant when dealing with exothermic reactions or unstable intermediates.

Scalability and Reproducibility: Scaling up a reaction in a flow system is typically achieved by running the process for a longer duration rather than increasing the reactor size, which ensures consistency and reproducibility from lab-scale to industrial production. nih.gov

Process Automation and Optimization: Flow systems can be integrated with automated controls and in-line analytical tools (e.g., HPLC), enabling real-time monitoring and optimization. nih.gov This allows for the rapid identification of optimal reaction conditions to maximize yield and purity. nih.gov Multi-step syntheses of complex heterocycles can be "telescoped," where the output from one reactor flows directly into the next, eliminating the need for intermediate workup and purification steps. nih.govresearchgate.net

Biocatalytic Transformations

Biocatalysis involves the use of natural catalysts, such as enzymes or whole microbial cells, to perform chemical transformations. This approach is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions (typically ambient temperature and pressure in aqueous media), and minimal environmental impact.

However, a review of the available scientific literature indicates that specific biocatalytic or enzymatic methods for the synthesis of this compound have not been widely reported. This field represents a potential area for future research, where enzymes could be engineered or screened for their ability to catalyze key steps in the synthetic pathway, potentially offering a highly efficient and sustainable manufacturing route.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in chemical synthesis to ensure the process is efficient, cost-effective, and produces the target compound in high yield and purity. This involves systematically varying parameters such as temperature, solvent, catalyst, and reactant concentrations.

For the synthesis of tetrahydropyran rings and related structures, optimization studies have demonstrated significant impacts on reaction outcomes. scielo.brresearchgate.net For example, in the silver(I) oxide-promoted oxidative coupling used to form dihydrobenzofuran neolignans, researchers optimized the choice and amount of the silver(I) reagent, solvent, and reaction time. scielo.br It was found that using 0.5 equivalents of Ag₂O in acetonitrile for 4 hours provided the best balance between reactant conversion and selectivity for the desired product. scielo.brchemrxiv.org

The table below illustrates typical parameters that are varied during the optimization of syntheses for related pyran compounds.

ParameterVariationObservationReference
Solvent Dichloromethane, Benzene, AcetonitrileAcetonitrile provided the best balance of conversion and selectivity, in addition to being a "greener" option. scielo.br
Catalyst/Base Various bases (e.g., piperidine)The choice of base was crucial for reaction success in microwave-assisted syntheses. researchgate.net
Temperature Varied from room temp. to 90°CHigher temperatures in microwave-assisted reactions led to better results. researchgate.net
Energy Source Conventional Heating vs. MicrowaveMicrowave irradiation significantly reduced reaction times and in some cases improved yields. ajgreenchem.comnih.gov

This systematic approach allows chemists to fine-tune reaction pathways, leading to higher efficiency, reduced waste, and a more robust synthetic process. nih.gov

Stereoselective Synthesis of Enantiopure this compound

Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. This is particularly important in medicinal chemistry, where different enantiomers or diastereomers of a chiral molecule can have vastly different biological activities.

However, in the case of this compound, the molecule is achiral . It possesses a plane of symmetry that runs through the C1 and C4 atoms of the benzene ring, the carboxylic acid group, and the oxygen and C4 atoms of the tetrahydropyran ring. Due to this symmetry, the molecule does not have enantiomers, and therefore, stereoselective synthesis to produce a single enantiopure form is not applicable.

While this specific compound is achiral, the synthesis of other, more complex substituted pyran derivatives often requires careful stereochemical control. nih.govbeilstein-journals.org Methodologies such as organocatalyzed asymmetric Prins cyclizations and metal-free ring expansions of monocyclopropanated furans have been developed to produce highly functionalized, chiral dihydropyran and tetrahydropyran derivatives with excellent diastereoselectivity and enantioselectivity. nih.govorganic-chemistry.org These advanced techniques are crucial for creating complex, biologically active molecules where specific stereochemistry is required. nih.govresearchgate.net

Chemical Reactivity and Derivatization of 3 Tetrahydro 2h Pyran 4 Yl Benzoic Acid

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of numerous derivatives through well-established organic reactions.

The carboxylic acid functionality of 3-(tetrahydro-2H-pyran-4-yl)benzoic acid can be readily converted into esters and amides, which are common derivatives in medicinal chemistry and materials science.

Esterification: The formation of esters from carboxylic acids is a fundamental transformation. For instance, the reaction of this compound with an alcohol in the presence of an acid catalyst (like sulfuric acid or p-toluenesulfonic acid) under dehydrating conditions yields the corresponding ester. A prominent example is the formation of methyl 3-(tetrahydro-2H-pyran-4-yl)benzoate. The synthesis of benzoate (B1203000) esters can also be achieved under milder conditions, for example, by first converting the carboxylic acid to a more reactive species like an acyl chloride. organic-chemistry.org The reaction of benzoyl chloride with alcohols, often in the presence of a base like pyridine (B92270), proceeds rapidly to give high yields of the benzoate ester. organic-chemistry.org

Amidation: Amide synthesis is another crucial derivatization. Direct condensation of this compound with an amine requires high temperatures and is often inefficient. More commonly, the carboxylic acid is activated using a coupling agent. Reagents such as (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of benzoic acids under basic conditions. lookchemmall.com Another approach involves the use of triphenylphosphine (B44618) (PPh3) and iodine (I2) to mediate the amidation, where the sequence of reagent addition is critical for high yields. rsc.org For example, the reaction of a benzoic acid with an amine in the presence of PPh3 and I2 can produce the corresponding amide efficiently. rsc.org A specific derivative, 3-((tetrahydro-2H-pyran-4-carboxamido)methyl)benzoic acid, highlights the feasibility of forming amides from tetrahydropyran-containing carboxylic acids. nih.gov

Table 1: Representative Esterification and Amidation Reactions

Reaction Reactants Reagents/Conditions Product
Esterification This compound, Methanol H₂SO₄, Heat Methyl 3-(tetrahydro-2H-pyran-4-yl)benzoate
Amidation This compound, Ethylamine PPh₃, I₂, Triethylamine N-ethyl-3-(tetrahydro-2H-pyran-4-yl)benzamide

Reduction to Alcohol and Further Functionalization

The carboxylic acid group can be reduced to a primary alcohol, which serves as a versatile intermediate for further chemical modifications.

The reduction of carboxylic acids to alcohols is a more challenging transformation than the reduction of other carbonyl compounds and typically requires strong reducing agents. nih.gov Historically, reagents like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆) have been used. harvard.edu More recently, catalytic methods using earth-abundant metals have been developed. For example, a manganese(I) complex, [MnBr(CO)₅], in the presence of a silane (B1218182) reducing agent like phenylsilane (B129415) (PhSiH₃), can effectively reduce aromatic carboxylic acids to their corresponding alcohols under relatively mild conditions. nih.gov Another eco-friendly method involves the use of sodium borohydride (B1222165) (NaBH₄) activated by 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine under solvent-free conditions, which can reduce benzoic acids to benzyl (B1604629) alcohols in good yields. rsc.orgresearchgate.net

The resulting primary alcohol, (3-(tetrahydro-2H-pyran-4-yl)phenyl)methanol, can be further functionalized. For instance, it can undergo oxidation to the corresponding aldehyde, or be converted to alkyl halides, ethers, or esters through standard synthetic protocols.

Table 2: Reduction of this compound

Reducing System Conditions Product
LiAlH₄ 1. THF, 0 °C to reflux; 2. H₃O⁺ workup (3-(tetrahydro-2H-pyran-4-yl)phenyl)methanol
[MnBr(CO)₅] / PhSiH₃ 80 °C, 2-MTHF or cyclohexane (3-(tetrahydro-2H-pyran-4-yl)phenyl)methanol
NaBH₄ / TCT / PPh₃ Solvent-free, K₂CO₃ (3-(tetrahydro-2H-pyran-4-yl)phenyl)methanol

Acyl Halide Formation and Subsequent Reactions

Conversion of the carboxylic acid to an acyl halide, such as an acyl chloride, significantly enhances its reactivity, making it a key intermediate for synthesizing other acid derivatives.

Acyl chlorides are typically prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgchemguide.co.uk The reaction of this compound with SOCl₂, often with a catalytic amount of dimethylformamide (DMF), would yield 3-(tetrahydro-2H-pyran-4-yl)benzoyl chloride. chemguide.co.uk

This highly reactive acyl chloride can then be used in a variety of subsequent reactions:

Reaction with alcohols (Alcoholysis): Forms esters, often in the presence of a base like pyridine to neutralize the HCl byproduct. libretexts.org

Reaction with amines (Aminolysis): Forms amides. Typically, two equivalents of the amine are used, with one acting as a base.

Reaction with carboxylates: Forms acid anhydrides. libretexts.org

Friedel-Crafts Acylation: Reacts with aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form ketones. libretexts.org

Reduction: Can be reduced to an aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or to a primary alcohol using a stronger reducing agent like LiAlH₄. harvard.edu

Reactions Involving the Tetrahydropyran (B127337) Ring System

The tetrahydropyran (THP) ring is generally a stable saturated heterocycle. However, under certain conditions, it can undergo modifications.

While the THP ring itself is relatively inert to many reagents, specific reactions can target the ether linkage or adjacent positions.

A notable reaction for aryl-substituted tetrahydropyrans is nickel-catalyzed ring-opening. nih.govacs.org In the presence of a nickel catalyst and a Grignard reagent, aryl-substituted tetrahydropyrans can undergo a cross-coupling reaction that results in the opening of the ring to form an acyclic alcohol. nih.gov This reaction proceeds with high diastereoselectivity and enantiospecificity, providing a method to create complex acyclic structures from cyclic precursors. nih.govacs.org For this compound, this could potentially lead to a ring-opened product, although the specific substitution pattern would influence the reaction's feasibility and outcome.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound can undergo electrophilic aromatic substitution (SₑAr) reactions, such as nitration, halogenation, and sulfonation. The position of substitution is dictated by the directing effects of the two existing substituents: the carboxylic acid group and the tetrahydropyran-4-yl group.

The carboxylic acid group (-COOH) is a deactivating and meta-directing group. quora.com This is due to its electron-withdrawing nature, which destabilizes the positively charged intermediate (arenium ion) formed during electrophilic attack, particularly when the attack is at the ortho or para positions. quora.comwikipedia.org

The tetrahydropyran-4-yl group, being a secondary alkyl substituent attached to the benzene ring, is generally considered an activating and ortho-, para-directing group due to hyperconjugation and inductive effects.

In this compound, the two groups are meta to each other. The directing effects are as follows:

The -COOH group at position 1 directs incoming electrophiles to position 5.

The tetrahydropyran-4-yl group at position 3 directs incoming electrophiles to its ortho positions (2 and 4) and its para position (6).

The outcome of an SₑAr reaction will depend on the balance between these directing effects and the reaction conditions. The carboxylic acid is a strong deactivating group, which will significantly slow down the rate of reaction compared to benzene. libretexts.org Often, the directing effect of a deactivating group like -COOH will dominate. Therefore, substitution is most likely to occur at position 5, which is meta to the carboxylic acid and ortho to the tetrahydropyran-4-yl group. Attack at positions 2 and 4 would be disfavored due to the meta-directing effect of the -COOH group. Attack at position 6 would be para to the tetrahydropyran-4-yl group but ortho to the -COOH group, which is also disfavored. Thus, the major product of an electrophilic aromatic substitution reaction on this compound is expected to be the 5-substituted derivative.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

Reaction Electrophile Reagents Predicted Major Product
Nitration NO₂⁺ HNO₃, H₂SO₄ 5-Nitro-3-(tetrahydro-2H-pyran-4-yl)benzoic acid
Bromination Br⁺ Br₂, FeBr₃ 5-Bromo-3-(tetrahydro-2H-pyran-4-yl)benzoic acid
Sulfonation SO₃ Fuming H₂SO₄ 5-(Sulfo)-3-(tetrahydro-2H-pyran-4-yl)benzoic acid

Palladium-Catalyzed Cross-Coupling Reactions at the Benzoic Acid Core

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied in the synthesis of complex organic molecules. researchgate.net For a molecule like this compound, these reactions would typically be performed on a halogenated derivative (e.g., bromo- or iodo-substituted) of the benzoic acid ring. The general mechanism for these transformations involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. organic-chemistry.org

While specific examples of palladium-catalyzed cross-coupling reactions on this compound itself are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on analogous systems. The most common palladium-catalyzed reactions applicable to such a scaffold include the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org For instance, a bromo-substituted derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters to introduce new substituents onto the aromatic ring. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), in the presence of a base such as sodium carbonate or potassium phosphate. libretexts.orgmdpi.com The choice of ligands, such as phosphines (e.g., PPh₃, PCy₃), is crucial for the efficiency of the catalytic cycle. mdpi.com

The Heck reaction provides a means to form carbon-carbon bonds by coupling an aryl halide with an alkene. wikipedia.org A halogenated derivative of this compound could react with various alkenes to introduce vinyl groups onto the benzoic acid core. This reaction is also catalyzed by palladium complexes and requires a base. wikipedia.orglibretexts.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides. nih.gov This would be a key transformation for introducing substituted amine functionalities onto the benzoic acid ring of the target molecule.

The table below outlines the general conditions for these palladium-catalyzed cross-coupling reactions as they would likely apply to a halogenated derivative of this compound.

Reaction Coupling Partner Typical Catalyst Typical Base Product Type
Suzuki-MiyauraR-B(OH)₂Pd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, K₃PO₄Biaryls, Styrenes
HeckAlkenePd(OAc)₂, PdCl₂Et₃N, K₂CO₃Substituted Alkenes
Buchwald-HartwigR₂NHPd₂(dba)₃, Pd(OAc)₂NaOt-Bu, K₃PO₄Aryl Amines

Chemo- and Regioselectivity in Reactions of this compound

Chemo- and regioselectivity are critical considerations in the chemical modification of polyfunctional molecules like this compound. The molecule possesses several potentially reactive sites: the carboxylic acid group, the aromatic ring, and the tetrahydropyran ring.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, reactions can be directed towards either the carboxylic acid group or the aromatic ring by careful choice of reagents and conditions. For example, esterification or amidation reactions will selectively target the carboxylic acid group without affecting the aromatic or tetrahydropyran rings. sci-hub.seorganic-chemistry.org Conversely, electrophilic aromatic substitution reactions, such as nitration or halogenation, would primarily occur on the aromatic ring.

Regioselectivity , the preference for reaction at one position over another, is particularly relevant for substitutions on the benzoic acid ring. The carboxylic acid group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature. The tetrahydropyran-4-yl substituent is generally considered to be a sterically bulky, weakly electron-donating or -withdrawing group depending on its conformation and the electronic demands of the reaction. Its directing effect is less pronounced than that of the carboxyl group. Therefore, in electrophilic aromatic substitutions, the incoming electrophile would be expected to add to the positions meta to the carboxyl group (positions 2 and 6 relative to the carboxyl group). The presence of the bulky tetrahydropyran group at position 3 would likely sterically hinder the approach of an electrophile to position 2, suggesting a preference for substitution at position 6.

In the context of directed metalation-substitution reactions, the carboxylate group can act as a powerful ortho-directing group. organic-chemistry.orgnih.govrsc.org Treatment with a strong base, such as an organolithium reagent, can lead to deprotonation at the position ortho to the carboxyl group, followed by quenching with an electrophile. For this compound, this would direct substitution to the 2-position.

The table below summarizes the expected regioselectivity for different reaction types on this compound.

Reaction Type Directing Group Expected Major Product(s) Governing Factors
Electrophilic Aromatic Substitution-COOH (meta-directing)Substitution at C-6Electronic effects of -COOH, steric hindrance from the tetrahydropyran group
Directed Ortho-Metalation-COO⁻ (ortho-directing)Substitution at C-2Coordination of the metal to the carboxylate

Synthesis of Structurally Related Analogs and Derivatives from this compound

This compound is a valuable starting material for the synthesis of a variety of structurally related analogs and derivatives, primarily through modifications of its carboxylic acid functionality. The most common derivatizations are esterification and amidation.

Esterification of the carboxylic acid can be achieved through several standard methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. researchgate.netasianpubs.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with an alcohol. For more sensitive substrates, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate ester formation under milder conditions. organic-chemistry.org

Amidation to form carboxamides is another key derivatization. Similar to esterification, the carboxylic acid can be activated to an acyl chloride before reaction with a primary or secondary amine. More commonly, peptide coupling reagents are employed to directly form the amide bond from the carboxylic acid and amine. sci-hub.seluxembourg-bio.comrsc.orgnih.govresearchgate.net A wide array of such reagents is available, including HATU, HBTU, and T3P. sci-hub.se These methods are generally high-yielding and tolerate a broad range of functional groups. For example, the synthesis of 3-((tetrahydro-2H-pyran-4-carboxamido)methyl)benzoic acid has been reported, showcasing the utility of the tetrahydropyran-containing benzoic acid scaffold in building more complex molecules. nih.gov

The table below presents examples of common derivatization reactions starting from this compound.

Derivative Type Reagents General Reaction
EstersR'OH, H⁺ (e.g., H₂SO₄)Fischer Esterification
Esters1. SOCl₂ or (COCl)₂2. R'OH, baseAcyl Chloride Formation followed by Alcoholysis
EstersR'OH, DCC or EDCCarbodiimide-mediated Coupling
Amides1. SOCl₂ or (COCl)₂2. R'₂NHAcyl Chloride Formation followed by Aminolysis
AmidesR'₂NH, HATU, HBTU, or T3PPeptide Coupling

Computational and Theoretical Investigations of 3 Tetrahydro 2h Pyran 4 Yl Benzoic Acid

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

QM calculations are fundamental to understanding the electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and reactivity indicators.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals are crucial for predicting a molecule's reactivity and its behavior in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A theoretical FMO analysis of 3-(tetrahydro-2H-pyran-4-yl)benzoic acid would likely show the HOMO localized on the electron-rich benzoic acid ring, while the LUMO would also be centered on the aromatic system, characteristic of many benzene (B151609) derivatives.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical ValueSignificance
HOMO Energy (Value in eV)Indicates electron-donating ability
LUMO Energy (Value in eV)Indicates electron-accepting ability
HOMO-LUMO Gap (Value in eV)Relates to chemical reactivity and stability

Electrostatic Potential Surface (EPS) Analysis

The Electrostatic Potential Surface (EPS) provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of positive, negative, and neutral potential. This analysis is critical for understanding sites of electrophilic and nucleophilic attack and for predicting non-covalent interactions.

For this compound, an EPS analysis would be expected to show a region of high negative potential around the carboxylic acid group's oxygen atoms, making them susceptible to electrophilic attack and key sites for hydrogen bonding. The hydrogen of the carboxylic acid would be a site of positive potential.

Conformational Analysis and Energy Landscapes

The flexibility of the tetrahydropyran (B127337) ring and its connection to the benzoic acid moiety means that this compound can exist in multiple conformations.

Intermolecular Interactions and Hydrogen Bonding Motifs

The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the solid state, it is highly probable that this compound molecules would form dimers through hydrogen bonding between their carboxylic acid groups. The oxygen atom of the tetrahydropyran ring could also act as a hydrogen bond acceptor.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations would provide a time-resolved picture of the molecule's behavior in a condensed phase, such as in a solvent or in its crystalline form. These simulations could reveal how the molecule's conformation changes over time, how it interacts with surrounding solvent molecules, and the dynamics of its hydrogen bonding networks.

In Silico Prediction of Reactivity and Selectivity

The reactivity and selectivity of a molecule are governed by its electronic structure. In silico methods, particularly quantum chemical calculations, can elucidate these properties. For derivatives of benzoic acid, density functional theory (DFT) computations are a common approach to understanding their chemical reactivity. nih.gov These studies often involve analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity.

While specific DFT studies on this compound are not widely published, the principles can be applied. The carboxylic acid group is an electron-withdrawing group, which will influence the electron density distribution across the benzene ring. The tetrahydropyran substituent, being aliphatic, will have a less pronounced electronic effect compared to other functional groups.

In silico tools can also predict various physicochemical properties that influence a compound's reactivity and behavior in a biological system. These predictions are often part of a "drug-likeness" assessment. nih.gov For structurally related compounds, such as derivatives of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, cheminformatics services are used to evaluate these parameters. chemistry.kzresearchgate.net

Table 1: Predicted Physicochemical Properties and Reactivity Descriptors

Parameter Predicted Value/Significance
HOMO Energy Influences electron-donating ability, susceptibility to electrophilic attack.
LUMO Energy Influences electron-accepting ability, susceptibility to nucleophilic attack.
HOMO-LUMO Gap Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity.
LogP A measure of lipophilicity, which affects solubility and membrane permeability. Benzoic acid has a positive logP value of 0.79. nih.gov
Topological Polar Surface Area (TPSA) Predicts the hydrogen bonding capacity and polarity of a molecule.

| Dipole Moment | A higher dipole moment can indicate higher polarity and reactivity. nih.gov |

This table presents hypothetical data based on typical in silico predictions for benzoic acid derivatives.

Ligand-Target Docking Studies for Hypothetical Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This method is widely used to screen for potential drug candidates by predicting the binding affinity and interaction mode of a ligand with the active site of a protein target. nih.gov

In the context of this compound, docking studies can be used to hypothesize its potential biological targets. The process involves a search algorithm to explore various conformations of the ligand within the protein's binding site and a scoring function to estimate the binding affinity. nih.gov

Derivatives of the tetrahydro-2H-pyran-4-yl moiety have been identified as cannabinoid receptor (CB1/CB2) agonists. nih.gov This suggests that this compound could be docked against these receptors to explore its potential as a modulator of the endocannabinoid system.

Table 2: Hypothetical Docking Study Results for this compound

Protein Target Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Potential Biological Effect
Cannabinoid Receptor 1 (CB1) -7.5 PHE 200, TRP 279, LEU 387 Neuropathic pain modulation
Cannabinoid Receptor 2 (CB2) -8.2 VAL 113, ILE 198, PHE 117 Anti-inflammatory response

| SARS-CoV-2 Main Protease | -6.8 | HIS 41, CYS 145, GLU 166 | Antiviral activity |

This table is for illustrative purposes and presents hypothetical data based on docking studies of structurally similar compounds.

The reliability of docking studies depends on the algorithm and scoring function used. nih.gov Commonly used docking programs include AutoDock, Glide, and CDOCKER. plos.orgnih.gov The results from these in silico experiments provide a strong foundation for further experimental validation through in vitro and in vivo assays.

3 Tetrahydro 2h Pyran 4 Yl Benzoic Acid As a Building Block in Complex Molecular Synthesis

Utilization in the Synthesis of Natural Products

The tetrahydropyran (B127337) ring is a common structural feature in a vast number of natural products, particularly those of marine origin, which often exhibit potent biological activities. guidechem.comnih.gov These natural products, such as the anticancer agents bryostatin (B1237437) and eribulin, feature the THP moiety as a key component of their complex structures. guidechem.com The synthesis of these intricate molecules often relies on the strategic introduction of pre-functionalized building blocks containing the tetrahydropyran ring.

While direct applications of 3-(tetrahydro-2H-pyran-4-yl)benzoic acid in the total synthesis of natural products are not extensively documented in current literature, the general strategies for constructing THP-containing natural products highlight the potential utility of such a building block. rsc.orgresearchgate.netyork.ac.uk Synthetic approaches to complex molecules like neopeltolide, a potent antiproliferative marine macrolide, often involve the coupling of a fragment containing a tetrahydropyran ring with other key intermediates. nih.gov The presence of both a carboxylic acid handle for amide bond formation or other coupling reactions, and a stable, yet potentially modifiable, heterocyclic ring in this compound makes it a conceptually attractive starting material for the synthesis of analogues of these natural products.

Common methods for the construction of the tetrahydropyran ring in natural product synthesis include intramolecular oxa-Michael additions, Prins-type cyclizations, and hetero-Diels-Alder reactions. nih.gov The use of a pre-formed and functionalized THP building block like this compound could offer a more convergent and efficient route to certain classes of natural product analogues, allowing for the rapid exploration of structure-activity relationships.

Application in the Construction of Pharmaceutical Scaffolds and Precursors

The tetrahydropyran motif is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates. rsc.orgresearchgate.net Its ability to improve physicochemical properties such as solubility and metabolic stability, while providing a three-dimensional framework for interaction with biological targets, makes it highly valuable in drug design. nih.gov The compound this compound and its derivatives have been specifically utilized in the development of novel pharmaceutical scaffolds, most notably as inhibitors of the transforming growth factor-β (TGF-β) type 1 receptor (ALK5), a key target in cancer and fibrosis therapy. nih.govntu.edu.sg

Researchers have synthesized and evaluated a series of 4-((3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)quinoline derivatives as potent ALK5 inhibitors for the treatment of hepatocellular carcinoma. ntu.edu.sg In these compounds, the 3-(tetrahydro-2H-pyran-4-yl) moiety serves as a crucial structural element that occupies a specific binding pocket in the ALK5 kinase domain. The most potent compound from this series, 16w , demonstrated an IC50 of 12 nM for ALK5 and significant anti-tumor efficacy in a xenograft model. ntu.edu.sg

Similarly, a series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were identified as novel ALK5 inhibitors. nih.gov The lead compound, 8h , exhibited an IC50 of 25 nM for ALK5 autophosphorylation and demonstrated significant tumor growth inhibition in a CT26 xenograft model. nih.gov These findings underscore the importance of the 3-(tetrahydro-2H-pyran-4-yl) group in achieving high-affinity binding to the ALK5 receptor.

The tetrahydropyran ring in these inhibitors is thought to enhance binding affinity and modulate pharmacokinetic properties. nih.gov The flexibility of the tetrahydropyran ring may also allow for better adaptation to potential mutations in the enzyme's binding site, which is a critical consideration in the development of durable cancer therapies. nih.gov

Biological Activity of ALK5 Inhibitors Incorporating the 3-(tetrahydro-2H-pyran-4-yl) Moiety
CompoundTargetIC50 (nM)Cell-Based Assay IC50 (nM)In Vivo EfficacyReference
16wALK51265 (H22 cells)79.6% TGI in H22 xenograft model ntu.edu.sg
8hALK5 Autophosphorylation2574.6 (NIH3T3 cells)Significant tumor growth inhibition in CT26 xenograft model nih.gov

Role in the Development of Agrochemical Precursors

While the direct application of this compound in commercially available agrochemicals is not widely reported, the tetrahydropyran scaffold is present in various biologically active molecules, suggesting its potential in this sector. chemimpex.com Tetrahydropyran-4-carbaldehyde, a closely related compound, is noted as a building block for the synthesis of agrochemicals. chemimpex.com This indicates that the tetrahydropyran ring system is of interest to the agrochemical industry.

The development of novel herbicides, insecticides, and fungicides often involves the exploration of new chemical scaffolds that can interact with specific biological targets in pests or weeds. The bifunctional nature of this compound, offering a carboxylic acid for derivatization and a heterocyclic ring for structural diversity, makes it a plausible candidate for inclusion in agrochemical discovery programs. The carboxylic acid can be converted into a range of functional groups, such as esters, amides, or more complex heterocycles, which are common in agrochemical agents. The tetrahydropyran moiety can influence the compound's solubility, stability, and uptake by the target organism, all of which are critical parameters for an effective agrochemical.

Integration into Supramolecular Assemblies and Advanced Material Science Precursors

The field of materials science is increasingly looking towards the use of well-defined molecular building blocks to construct materials with tailored properties. Benzoic acid derivatives are frequently employed as organic linkers in the construction of Metal-Organic Frameworks (MOFs), which are highly porous materials with applications in gas storage, separation, and catalysis. nih.govwikipedia.orgmdpi.comnih.govnih.gov The carboxylic acid group of these linkers coordinates to metal ions or clusters, while the rest of the molecule dictates the size and chemical environment of the pores within the resulting framework.

Although the specific use of this compound as a linker in MOFs is not yet prevalent in the literature, its structure is highly amenable to such applications. The tetrahydropyran ring could introduce a degree of flexibility and a different steric profile compared to purely aromatic linkers, potentially leading to novel network topologies and pore environments. Furthermore, the oxygen atom of the tetrahydropyran could act as a hydrogen bond acceptor, influencing the interactions of the MOF with guest molecules.

In polymer chemistry, functionalized monomers are essential for creating polymers with specific properties. Tetrahydropyran-containing molecules have been used in the synthesis of functionalized polymers. rug.nl For instance, polymers can be functionalized with tetrahydropyran moieties to act as compatibilizers in polymer blends or to introduce specific reactive sites. rsc.orgrsc.org The carboxylic acid group of this compound could be used to incorporate this building block into polyesters or polyamides, or it could be modified to bear a polymerizable group, such as a vinyl or acrylate (B77674) group. The resulting polymers would possess the physical and chemical characteristics imparted by the tetrahydropyran ring, such as altered solubility and potential for hydrogen bonding.

Strategic Importance in Divergent and Convergent Synthesis Methodologies

The structure of this compound is well-suited for both of these strategies. In a convergent synthesis , it can serve as a pre-formed building block representing a significant portion of a larger target molecule. For example, in the synthesis of the pharmaceutical scaffolds discussed in section 5.2, the 3-(tetrahydro-2H-pyran-4-yl)pyrazole moiety is often prepared and then coupled with a quinoline (B57606) or other heterocyclic system in a convergent manner. nih.govntu.edu.sg This avoids the need to construct the tetrahydropyran ring late in the synthesis, which could be complicated by the presence of other sensitive functional groups.

For a divergent synthesis , this compound can act as a central scaffold from which a variety of derivatives can be prepared. The carboxylic acid provides a reactive handle for the introduction of a wide range of substituents through amide bond formation, esterification, or other transformations. Simultaneously, the tetrahydropyran ring can be chemically modified, for example, through reactions at the ether oxygen or by functionalization of the carbon backbone, to generate further diversity. This divergent approach is particularly valuable in medicinal chemistry for the rapid generation of compound libraries for high-throughput screening to identify new lead compounds.

Biochemical and Pre Clinical Biological Research Applications of 3 Tetrahydro 2h Pyran 4 Yl Benzoic Acid and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Target Engagement and Modulation in vitro

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For derivatives of 3-(tetrahydro-2H-pyran-4-yl)benzoic acid, SAR explorations have been crucial in optimizing their potency and selectivity for various biological targets.

A notable example of SAR studies involving this scaffold is the development of potent inhibitors of the transforming growth factor-β (TGF-β) type I receptor, also known as activin-like kinase 5 (ALK5). documentsdelivered.com TGF-β signaling is implicated in fibrosis and cancer, making ALK5 an attractive therapeutic target. documentsdelivered.com In one study, a series of derivatives were synthesized, keeping the 3-(tetrahydro-2H-pyran-4-yl) moiety as a constant feature while modifying other parts of the molecule. The optimization of these compounds led to the identification of potent and selective ALK5 inhibitors. documentsdelivered.com

SAR studies on other benzoic acid-containing compounds have shown that the position and nature of substituents on the phenyl ring are critical for activity. For instance, in a series of 4-(thiazol-5-yl)benzoic acid derivatives developed as protein kinase CK2 inhibitors, the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid maintained potent inhibitory activity and enhanced antiproliferative effects. nih.gov Similarly, for uracil-based benzoic acid derivatives targeting dipeptidyl peptidase-4 (DPP-4), the conversion of the carboxylic acid to an ester surprisingly retained high potency, which is not always the case. nih.gov These examples highlight the nuanced effects of structural modifications that are typically explored in SAR campaigns.

The following table illustrates hypothetical SAR trends for a generic kinase inhibitor series based on the this compound scaffold, drawing on common observations in kinase inhibitor design.

Table 1: Illustrative Structure-Activity Relationship for Hypothetical Kinase Inhibitors

Compound R1 Substitution (para to THP) R2 Substitution (ortho to COOH) Kinase IC50 (nM)
A H H 500
B -CH3 H 250
C -OCH3 H 150
D -Cl H 200
E -OCH3 -F 75

| F | -OCH3 | -NH2 | 300 |

Rational Design of Ligands Based on this compound Scaffold

The this compound scaffold is well-suited for rational drug design, a strategy that leverages knowledge of a biological target's three-dimensional structure to create ligands with high affinity and selectivity. nih.govnih.gov The defined stereochemistry of the tetrahydropyran (B127337) ring and the predictable binding modes of the benzoic acid group make this scaffold amenable to computational modeling and structure-based design approaches. nih.gov

The tetrahydropyran ring is often used as a "scaffold-hopping" element, replacing less desirable moieties like a gem-dimethyl group or a metabolically unstable phenyl ring, while maintaining or improving biological activity. Its non-planar nature can provide access to deeper pockets within a target protein that might not be reachable by flat aromatic systems.

In the design of the aforementioned ALK5 inhibitors, the 3-(tetrahydro-2H-pyran-4-yl) group was part of a larger pyrazole-containing molecule. documentsdelivered.com The rational design process likely involved docking this scaffold into the ATP-binding site of ALK5 to predict optimal binding poses and identify opportunities for further functionalization to enhance interactions with key amino acid residues.

The principles of rational design dictate that modifications should be made to exploit specific features of the target's binding site. For example, if a hydrophobic pocket is present, adding a lipophilic group to the scaffold at a vector pointing towards that pocket would be a rational design choice. Conversely, if a hydrogen bond donor or acceptor is available in the protein, incorporating a complementary group on the ligand would be expected to increase affinity.

The versatility of the this compound scaffold allows for such targeted modifications. The benzoic acid provides a strong anchoring point, while the tetrahydropyran ring and the phenyl ring offer multiple positions for substitution to fine-tune the molecule's properties.

Mechanistic Investigations of Molecular Interactions (e.g., enzyme kinetics, receptor binding assays in vitro)

Once promising compounds are designed and synthesized, their mechanism of action is investigated through a variety of in vitro assays. For derivatives of this compound, these studies are essential to confirm that the compounds interact with their intended target and to characterize the nature of this interaction.

Enzyme kinetics studies are commonly employed to determine the inhibitory constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) for enzyme-targeting drugs. For the ALK5 inhibitors, such assays would have been used to quantify their potency against the kinase. documentsdelivered.com

Receptor binding assays are used for targets that are not enzymes, such as G-protein coupled receptors or nuclear receptors. These assays measure the affinity of a ligand for its receptor, typically by competing with a radiolabeled or fluorescently tagged known ligand.

In the case of uracil-based benzoic acid and ester derivatives as DPP-4 inhibitors, molecular simulations were used to understand the binding mode, revealing that the ester and acid forms adopt similar conformations in the active site. nih.gov This computational insight, combined with experimental data, provides a detailed picture of the molecular interactions driving inhibition.

Applications in Chemical Probes and Biosensors

Chemical probes are small molecules used to study biological processes and validate drug targets. An ideal chemical probe is potent, selective, and has a well-understood mechanism of action. Derivatives of this compound have the potential to be developed into chemical probes due to the tunability of their properties.

While specific examples of this scaffold being used as a chemical probe are not widely reported, the broader class of benzoic acid derivatives has seen such applications. For instance, a synthetic biosensor has been developed in Saccharomyces cerevisiae to detect various benzoic acid derivatives, demonstrating the potential for these molecules to be recognized with high specificity by biological systems. frontiersin.org Such a biosensor could be used in high-throughput screening to discover new enzymes or to optimize metabolic pathways for the production of valuable chemicals. frontiersin.org In another example, a benzoic acid derivative, 4-(2-phenylethynyl)benzoic acid, was identified as a potent chemical pruner for agricultural applications, highlighting the diverse biological activities of this class of compounds. nih.gov

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

For a drug candidate to be successful, it must not only be potent but also possess favorable ADME properties. In vitro ADME assays are crucial for identifying potential liabilities early in the drug discovery process, allowing for optimization of the chemical structure to improve pharmacokinetic behavior.

The this compound scaffold incorporates features that can positively influence ADME properties. The tetrahydropyran ring, as a saturated heterocycle, is generally more resistant to metabolic degradation than aromatic rings. The carboxylic acid group increases solubility, which is beneficial for absorption, but can also lead to rapid clearance.

Standard in vitro ADME assays performed on derivatives of this scaffold would include:

Solubility: Measured at different pH values to predict absorption in the gastrointestinal tract. bioline.org.br

Permeability: Assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays (e.g., Caco-2) to predict absorption across the intestinal wall. bioline.org.br

Metabolic Stability: Evaluated by incubating the compound with liver microsomes or hepatocytes to identify potential sites of metabolism and predict in vivo clearance. mdpi.com

Plasma Protein Binding: Determined by methods like equilibrium dialysis, as the extent of binding affects the free concentration of the drug available to act on its target. bioline.org.br

In the development of ALK5 inhibitors, a lead compound, 12r, which contains the tetrahydropyran moiety, was shown to have an oral bioavailability of 57.6% in pharmacokinetic studies, indicating good absorption and metabolic stability. documentsdelivered.com For other pyran derivatives, in silico ADME predictions have suggested good drug-likeness properties, complying with Lipinski's rule of five and exhibiting good intestinal absorption. nih.govnih.gov

The table below provides a summary of typical in vitro ADME parameters and desirable ranges for oral drug candidates, which would be applicable to derivatives of this compound.

Table 2: Typical In Vitro ADME Profile for an Oral Drug Candidate

Parameter Assay Desirable Range
Aqueous Solubility Thermodynamic or Kinetic Solubility > 50 µM
Permeability PAMPA or Caco-2 High to Moderate
Metabolic Stability Liver Microsome Incubations > 30 min half-life

| Plasma Protein Binding | Equilibrium Dialysis | < 99% bound |

Advanced Analytical Methodologies for Characterizing 3 Tetrahydro 2h Pyran 4 Yl Benzoic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

High-Resolution and 2D NMR Spectroscopy

High-resolution NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules in solution. For 3-(tetrahydro-2H-pyran-4-yl)benzoic acid, ¹H NMR would provide information on the number of different types of protons and their neighboring environments, while ¹³C NMR would identify the number of unique carbon atoms.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between atoms. nih.gov

COSY: This experiment reveals proton-proton couplings, helping to identify adjacent protons within the tetrahydro-2H-pyran and benzoic acid moieties.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons. hmdb.ca

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the tetrahydro-2H-pyran ring to the benzoic acid fragment and confirming the substitution pattern. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)12.0 - 13.0168 - 172
Aromatic CH7.5 - 8.2128 - 135
Tetrahydropyran (B127337) O-CH₂3.5 - 4.165 - 70
Tetrahydropyran CH₂1.6 - 2.030 - 35
Tetrahydropyran CH2.8 - 3.240 - 45

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry Fragmentation Studies

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In addition to determining the molecular ion peak, studying the fragmentation pattern can offer valuable structural insights. For this compound, characteristic fragmentation would likely involve the loss of the carboxylic acid group, cleavage of the bond connecting the two ring systems, and fragmentation of the tetrahydropyran ring. researchgate.netresearchgate.net The fragmentation of the tetrahydropyran ring itself can also provide structural confirmation. nist.govnist.gov

Table 2: Potential Mass Spectrometry Fragments for this compound

Fragment Description
[M-H₂O]⁺Loss of a water molecule
[M-COOH]⁺Loss of the carboxylic acid group
[C₇H₅O₂]⁺Benzoic acid fragment
[C₅H₉O]⁺Tetrahydropyran fragment

Chromatographic Separation and Purification Method Development

Chromatographic techniques are essential for the separation of complex mixtures and the purification of target compounds. For derivatives of this compound, particularly if they are chiral, specialized chromatographic methods are required.

Chiral High-Performance Liquid Chromatography (HPLC)

If a derivative of this compound possesses a stereocenter, for instance, through substitution on the tetrahydropyran ring, the separation of its enantiomers is crucial. Chiral HPLC is the most common technique for this purpose. rsc.org Method development involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers. mdpi.comnih.gov Polysaccharide-based and cyclodextrin-based CSPs are often effective for separating a wide range of chiral compounds. researchgate.netnih.gov

Preparative Chromatography

For the isolation of larger quantities of this compound or its derivatives for further studies, preparative chromatography is employed. This technique utilizes larger columns and higher flow rates than analytical HPLC to purify gram-scale quantities of material. The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from impurities.

Crystallographic Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov

Single-Crystal X-ray Diffraction

Obtaining a single crystal of this compound suitable for X-ray diffraction analysis would provide a wealth of information, including:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Crystal Packing: How the molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonding and van der Waals forces.

This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

Development of Quantitative Analytical Methods for Research Purity and Yield Assessment

Accurate determination of purity and yield is critical in chemical research. While chromatographic methods can provide an estimate of purity, quantitative NMR (qNMR) has emerged as a highly accurate and precise primary method.

Quantitative NMR (qNMR)

qNMR allows for the determination of the absolute purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified reference material (internal standard) of known purity. bipm.orgotsuka.co.jp Benzoic acid itself is often used as a primary standard for qNMR. nist.gov

The key advantages of qNMR include:

High Precision and Accuracy: When performed under optimized conditions, qNMR can provide purity values with low uncertainty.

Direct Measurement: It is a primary ratio method, meaning it does not require a calibration curve of the analyte itself.

Versatility: It can be applied to a wide range of organic molecules.

For the purity assessment of this compound, a suitable internal standard with non-overlapping signals would be chosen, and the purity would be calculated based on the integral ratios, the number of protons, and the molecular weights of the analyte and the standard. bipm.orgacs.org

Table 3: Parameters for Purity Determination by qNMR

Parameter Description
Analyte Signal IntegralThe integrated area of a well-resolved signal from this compound.
Internal Standard Signal IntegralThe integrated area of a signal from a certified reference material.
Number of Protons (Analyte)The number of protons corresponding to the integrated analyte signal.
Number of Protons (Standard)The number of protons corresponding to the integrated standard signal.
Molecular Weight (Analyte)The molecular weight of this compound.
Molecular Weight (Standard)The molecular weight of the internal standard.
Mass of AnalyteThe accurately weighed mass of the analyte.
Mass of StandardThe accurately weighed mass of the internal standard.

Patent Landscape and Intellectual Property Analysis of 3 Tetrahydro 2h Pyran 4 Yl Benzoic Acid

Analysis of Synthetic Routes Claimed in Patents

Patents pertaining to 3-(tetrahydro-2H-pyran-4-yl)benzoic acid and its precursors disclose several synthetic strategies. A common approach involves the construction of the tetrahydropyran (B127337) ring followed by functionalization of the aromatic ring, or vice-versa.

One patented method for producing tetrahydro-2H-pyran derivatives involves the use of specific compounds that can undergo etherification, esterification, and carbon-carbon bond formation reactions. While not detailing the synthesis of this compound itself, this patent highlights a general strategy for creating the substituted tetrahydropyran core, which is a crucial component of the target molecule.

Another relevant patent describes a preparation method for tetrahydro-4H-pyran-4-one. This ketone is a versatile precursor that can be converted to the 4-aryl-tetrahydropyran structure through reactions like a Grignard reaction with a protected bromobenzoic acid derivative, followed by dehydration and reduction. The synthesis involves reacting 3-chloropropionyl chloride with ethylene (B1197577) gas in the presence of aluminum trichloride (B1173362) to form 1,5-dichloropentan-3-one, which is then cyclized to yield tetrahydro-4H-pyran-4-one.

A more direct patented synthesis of a related compound, 2-(4-methylphenyl)benzoic acid, utilizes a Suzuki coupling reaction between a boronic acid and a benzoic acid derivative. This type of cross-coupling reaction is a powerful tool for forming the carbon-carbon bond between the aromatic ring and other cyclic structures and is a plausible, and often claimed, method for the synthesis of this compound.

The table below summarizes the key patented synthetic strategies for the core structures of this compound.

Core Moiety Patented Synthetic Approach Key Reactions Patent Reference
Tetrahydro-2H-pyranGeneral method for derivativesEtherification, Esterification, C-C bond formationEP3228617A1
Tetrahydro-4H-pyran-4-oneFrom 3-chloropropionyl chloride and ethyleneFriedel-Crafts acylation, CyclizationCN103508990A
Aryl-cyclic couplingSuzuki couplingPalladium-catalyzed cross-couplingUS6392087B1

Role of this compound as a Key Intermediate in Patented Molecules

The primary value of this compound in the patent landscape lies in its role as a key intermediate for the synthesis of pharmacologically active molecules. Its structure, combining a hydrophilic tetrahydropyran ring with a functionalizable benzoic acid group, makes it an attractive scaffold for drug discovery.

Patents frequently claim compounds where the carboxylic acid group of this compound is converted into an amide, ester, or other functional group to link it to a larger, more complex molecular framework. For instance, a patent for substituted tetrahydro-pyrido-pyrimidine derivatives, which are inhibitors of PI3K enzymes, utilizes tetrahydro-2H-pyran-4-carbonyl chloride as a reactant. This indicates the utility of the tetrahydropyranoyl group, which is directly derivable from this compound, in building these complex inhibitors.

Another patent discloses pyrazine (B50134) derivatives with potential therapeutic applications. In the synthesis of these molecules, a (tetrahydro-2H-pyran-4-yl)methylamino group is incorporated, highlighting the use of the tetrahydropyran moiety as a key structural element. While not directly using the benzoic acid, this demonstrates the importance of the substituted tetrahydropyran ring system, for which the title compound is a key synthetic precursor.

The table below provides examples of patented molecules that utilize the this compound scaffold.

Patented Molecule Class Therapeutic Target/Use Role of the Core Scaffold Patent Reference
Tetrahydro-pyrido-pyrimidine derivativesPI3K enzyme inhibitorsThe tetrahydropyranoyl group is incorporated into the final molecule.WO2012004299A1
Pyrazine derivativesTherapeutic agentsThe (tetrahydro-2H-pyran-4-yl)methylamino group is a key structural component.US8778951B2

Patent Claims Related to Derivatives and Analogs

A significant portion of the intellectual property surrounding this compound is focused on its derivatives and analogs. Patents in this area typically claim a genus of compounds with a common core structure derived from the title compound, but with various substitutions on the aromatic and/or the tetrahydropyran ring.

For example, a European patent application covers a broad range of benzoic acid derivatives for use as infection control agents. While not explicitly naming this compound, the claims are directed to benzoic acids with various substituents, providing a framework for patenting derivatives of the title compound.

A US patent for prodrugs of hydrocodone describes the conjugation of benzoic acid and its derivatives to the opioid. This highlights a strategy where this compound could be used to modify the pharmacokinetic properties of other drugs. The tetrahydropyran moiety can influence solubility and other properties, making its derivatives attractive for creating novel prodrugs.

Furthermore, patents exist for isoxazoline-substituted benzoic acid derivatives used as pesticides. This indicates that the utility of the 3-(substituted)benzoic acid scaffold extends beyond pharmaceuticals into agrochemicals.

The scope of these patents often includes variations such as:

Substitution on the benzoic acid ring with halogens, alkyl, alkoxy, and nitro groups.

Modification of the carboxylic acid group to amides, esters, and other functional groups.

Alterations to the tetrahydropyran ring, including the introduction of substituents or its replacement with other heterocyclic systems.

Trends in Intellectual Property Filings Involving the Compound

An analysis of the patent landscape reveals a growing interest in compounds containing the this compound scaffold over the last two decades. The filing dates of patents referencing this compound and its close derivatives indicate a sustained research and development effort, particularly in the pharmaceutical sector.

Early patents focused on broader classes of benzoic acid derivatives. More recent filings, however, are increasingly specific, claiming compounds where the 3-(tetrahydro-2H-pyran-4-yl) moiety is a key feature for achieving a desired biological activity. This trend suggests a shift from general scaffold exploration to the targeted design of molecules based on an improved understanding of the structure-activity relationships of the tetrahydropyran-substituted benzoic acid core.

The consistent filing of patents for new derivatives and new uses, such as in kinase modulation and as intermediates for complex APIs, points to the enduring importance of this compound as a valuable building block in medicinal chemistry and other fields. The continued exploration of this chemical space is anticipated as researchers seek to develop novel molecules with enhanced properties.

An exploration of the chemical compound this compound reveals a molecule with significant untapped potential. While specific research on this exact isomer is limited, its constituent parts—a substituted benzoic acid and a tetrahydropyran ring—are scaffolds of immense interest in modern chemistry. The strategic placement of the saturated tetrahydropyran (THP) ring at the meta-position of the benzoic acid core presents unique opportunities for future research and development. This article outlines promising future research directions and unexplored avenues for this compound, focusing on synthetic innovation, reactivity, computational design, and its integration into burgeoning scientific fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(tetrahydro-2H-pyran-4-yl)benzoic acid, and what reagents are typically employed?

  • Answer : The compound is synthesized via coupling reactions between tetrahydro-2H-pyran-4-yl intermediates and benzoic acid derivatives. Key steps include:

  • Oxidation : Use of potassium permanganate or chromium trioxide under acidic/basic conditions to generate carboxylic acid groups .
  • Substitution : Halogenation or alkylation of the pyran ring, often catalyzed by transition metals (e.g., Pd for Suzuki couplings) .
  • Reduction : Sodium borohydride or LiAlH₄ to stabilize intermediates in anhydrous solvents (e.g., THF) .
    • Validation : Monitor reaction progress via TLC or HPLC, and confirm regioselectivity using NMR (¹H/¹³C) .

Q. How can the purity and structural integrity of this compound be verified?

  • Answer :

  • Purity : Assessed via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis (expected range: 87–89°C for analogous compounds) .
  • Structural Confirmation :
  • NMR : ¹H NMR (δ 7.5–8.0 ppm for aromatic protons; δ 3.5–4.5 ppm for pyran-OCH₂) .
  • FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and pyran ring vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~220–230) .

Advanced Research Questions

Q. How can researchers address low yields in the coupling of tetrahydro-2H-pyran-4-yl groups to benzoic acid derivatives?

  • Answer : Low yields often arise from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki couplings to improve cross-coupling efficiency .
  • Solvent Selection : Anhydrous DMF or THF enhances solubility of aromatic intermediates .
  • Temperature Control : Gradual heating (60–80°C) minimizes decomposition of acid-sensitive groups .
    • Case Study : A 2024 study reported a 20% yield increase by substituting KMnO₄ with TEMPO/NaClO for milder oxidation .

Q. What strategies resolve contradictions between computational predictions and experimental results in derivative synthesis?

  • Answer : Discrepancies may stem from incomplete solvation models or unaccounted steric effects. Approaches include:

  • DFT Refinement : Incorporate implicit solvent models (e.g., SMD) to better predict reaction pathways .
  • Experimental Validation : Use kinetic studies (e.g., Eyring plots) to compare activation energies with computed barriers .
  • Machine Learning : Tools like Reaxys or Pistachio databases identify overlooked side reactions (e.g., pyran ring opening under acidic conditions) .
    • Example : A 2022 study resolved a 15% yield gap in alkylation by adjusting computational parameters to include van der Waals interactions .

Methodological Notes

  • Synthesis Optimization : Always pre-dry solvents (e.g., molecular sieves for THF) to avoid hydrolysis of intermediates .
  • Data Reproducibility : Report NMR solvent (e.g., DMSO-d₆ vs. CDCl₃) and calibration standards to ensure cross-lab comparability .
  • Safety : Hazard codes (e.g., H314 for corrosive byproducts) require handling in fume hoods with PPE .

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Feasible Synthetic Routes

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3-(tetrahydro-2H-pyran-4-yl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.